N~2~-(2,3-dichlorophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-(2,3-dichlorophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,3-dichlorophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the glycinamide backbone, followed by the introduction of the 2,3-dichlorophenyl, 4-methoxybenzyl, and phenylsulfonyl groups through various chemical reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and sulfonylating agents. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N2-(2,3-dichlorophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,3-dichlorophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-(2,3-dichlorophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the development of new materials, such as polymers or coatings, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of N2-(2,3-dichlorophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N~2~-(2,3-dichlorophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide can be compared with other similar compounds, such as:
N~2~-(2,3-dichlorophenyl)-N-(4-methoxybenzyl)-N-methylglycinamide: Lacks the phenylsulfonyl group, which may affect its chemical reactivity and biological activity.
N~2~-(2,3-dichlorophenyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide: Lacks the 4-methoxybenzyl group, which may influence its solubility and interaction with molecular targets.
N~2~-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide: Lacks the 2,3-dichlorophenyl group, which may alter its chemical properties and biological effects.
The uniqueness of N2-(2,3-dichlorophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(phenylsulfonyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22Cl2N2O4S |
---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-[(4-methoxyphenyl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C23H22Cl2N2O4S/c1-26(15-17-11-13-18(31-2)14-12-17)22(28)16-27(21-10-6-9-20(24)23(21)25)32(29,30)19-7-4-3-5-8-19/h3-14H,15-16H2,1-2H3 |
InChI Key |
OLSFWOXVJCBQDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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